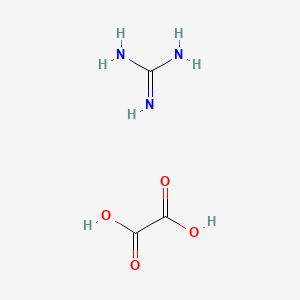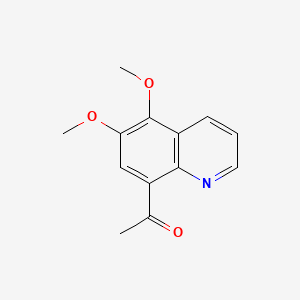![molecular formula C17H18O B14133416 (4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone CAS No. 89027-72-5](/img/structure/B14133416.png)
(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-4’-methyl-benzophenone is an organic compound belonging to the benzophenone family. Benzophenones are widely used in various industrial applications due to their ability to absorb ultraviolet (UV) light. This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the benzophenone core, which influences its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-4’-methyl-benzophenone can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst.
Grignard Reaction: This method involves the reaction of phenylmagnesium bromide with benzaldehyde, followed by oxidation to form the ketone.
Industrial Production Methods
Industrial production of 4-isopropyl-4’-methyl-benzophenone typically involves large-scale Friedel-Crafts reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-4’-methyl-benzophenone undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-4’-methyl-benzophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-isopropyl-4’-methyl-benzophenone primarily involves its ability to absorb UV light. Upon absorption, the compound undergoes a photochemical reaction, generating reactive intermediates that can initiate polymerization or other chemical transformations . The molecular targets and pathways involved include the excitation of the carbonyl group and subsequent energy transfer to other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound, widely used as a UV absorber and photoinitiator.
4-Methylbenzophenone: Similar structure with a methyl group, used in similar applications.
4-Isopropylbenzophenone: Similar structure with an isopropyl group, also used as a UV absorber.
Uniqueness
4-Isopropyl-4’-methyl-benzophenone is unique due to the presence of both isopropyl and methyl groups, which enhance its UV absorption properties and make it more effective in specific applications such as UV-curable coatings and photoinitiators .
Eigenschaften
CAS-Nummer |
89027-72-5 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(4-methylphenyl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-12(2)14-8-10-16(11-9-14)17(18)15-6-4-13(3)5-7-15/h4-12H,1-3H3 |
InChI-Schlüssel |
MQLAYMBTYFFFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
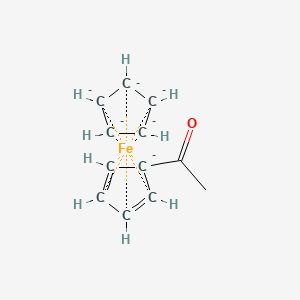
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
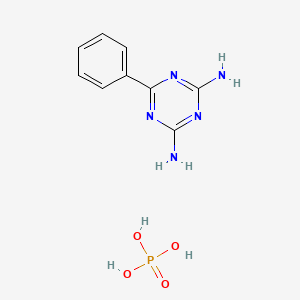
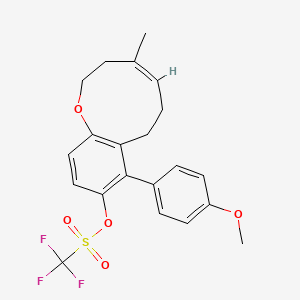
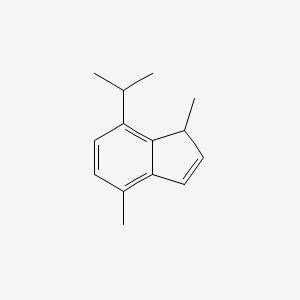

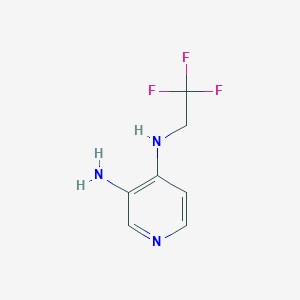
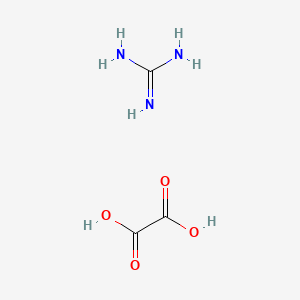
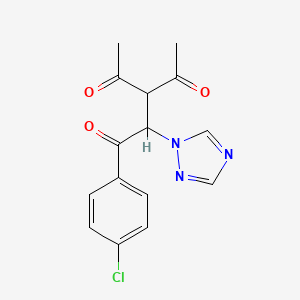
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
